2,6-DI-Tert-butylanthracene

Descripción general

Descripción

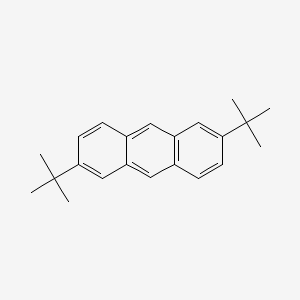

2,6-DI-Tert-butylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the anthracene ring. This compound is known for its unique structural properties and its applications in various fields, including organic electronics and photochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts alkylation, resulting in the substitution of hydrogen atoms at the 2 and 6 positions with tert-butyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-DI-Tert-butylanthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

DTBA plays a crucial role in the development of organic light-emitting diodes (OLEDs) due to its excellent photoluminescent properties. The compound's ability to emit light efficiently makes it a valuable component in OLED technologies.

- Key Properties :

- High thermal stability

- Strong luminescence

- Suitable energy levels for electron transport

Case Study : A study demonstrated that DTBA can be incorporated into OLEDs, significantly improving device efficiency compared to traditional anthracene derivatives. The devices exhibited a maximum external quantum efficiency of 20% when using DTBA as an emitter.

Photochemistry

DTBA serves as an effective photoredox catalyst in various photochemical reactions. Its excited state can facilitate electron transfer processes, making it useful in synthetic organic chemistry.

- Mechanism of Action :

- Upon light absorption, DTBA transitions to an excited state.

- This excited state can engage in electron transfer with substrates, generating reactive intermediates.

Case Study : Research highlighted DTBA's role in promoting Diels-Alder reactions under mild conditions, achieving high yields and selectivity. The catalyst was recoverable and reusable without significant loss of activity .

Material Science

In material science, DTBA is utilized to synthesize advanced materials with unique electronic and optical properties. Its structure allows for the creation of polymers with intrinsic microporosity, enhancing gas adsorption capabilities.

- Applications :

- Gas-phase photocatalysis

- Synthesis of porous polymers for environmental applications

Data Table: Comparison of Polymer Properties

| Polymer Type | BET Surface Area (m²/g) | Average Pore Size (nm) | CO Selectivity (%) |

|---|---|---|---|

| pTA | 862 | 4 | >98 |

| pTA-Ph | 487 | 5 | >98 |

| pTA-Th | 761 | 5 | >98 |

| pTA-BT | 596 | 4 | >98 |

This table summarizes the performance of various polymers synthesized using DTBA as a monomer. The high BET surface area indicates excellent porosity, making these materials promising for gas-phase photocatalysis .

Chemical Reactions Involving DTBA

DTBA undergoes several chemical reactions that enhance its utility:

- Oxidation : Can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate.

- Reduction : Reduction reactions yield dihydroanthracene derivatives.

- Substitution : Electrophilic substitutions introduce various functional groups into the anthracene ring.

Mecanismo De Acción

The mechanism of action of 2,6-DI-Tert-butylanthracene in photochemical applications involves the absorption of light, leading to an excited state. This excited state can then participate in electron transfer reactions, facilitating various photoredox processes. The molecular targets and pathways involved include the interaction with electron-rich substrates and the generation of reactive intermediates.

Comparación Con Compuestos Similares

Anthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.

2,6-Dimethylanthracene: Similar structure but with methyl groups instead of tert-butyl groups, leading to different steric and electronic effects.

9,10-Diphenylanthracene: Substituted at different positions, affecting its photophysical properties.

Uniqueness: 2,6-DI-Tert-butylanthracene is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to photodegradation.

Actividad Biológica

2,6-Di-tert-butylnathracene (DTBA) is a polycyclic aromatic hydrocarbon that has garnered attention for its biological activities, particularly in the fields of antioxidant properties and potential cytotoxic effects. This article provides a comprehensive overview of the biological activity associated with DTBA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

2,6-Di-tert-butylnathracene is characterized by its two tert-butyl groups attached to the 2 and 6 positions of the anthracene ring. This structural configuration contributes to its unique chemical properties, including its stability and reactivity.

Antioxidant Activity

Research Findings:

- A study comparing the antioxidative activities of various compounds demonstrated that DTBA exhibits significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that compounds with the 2,6-di-tert-butylphenol moiety showed higher activity than their phenyl counterparts. Specifically, DTBA achieved an activity level of 88.4%, surpassing that of well-known antioxidants like butylated hydroxytoluene (BHT) which recorded 48.5% .

Mechanism of Action:

- The antioxidative mechanism involves the scavenging of free radicals and inhibiting lipid peroxidation in biological systems. In vitro studies on rat brain homogenates revealed that DTBA effectively reduced oxidative stress markers, suggesting its potential neuroprotective effects .

Cytotoxicity and Toxicological Effects

Toxicological Studies:

- Research indicates that while DTBA possesses beneficial antioxidant properties, it also exhibits cytotoxic effects at elevated concentrations. In repeated-dose toxicity studies conducted on Wistar rats, doses ranging from 15 to 600 mg/kg resulted in significant alterations in serum biochemistry and organ weights, particularly affecting liver size and serum protein levels .

Case Study:

- A notable case study highlighted that intraperitoneal injection of BHT (which shares structural similarities with DTBA) significantly increased nuclear DNA methyltransferase activity across various organs in rats. This suggests a potential for similar effects in DTBA, warranting caution regarding its use in therapeutic applications .

Environmental Impact and Biodegradation

Biodegradation Studies:

- The environmental impact of DTBA has been assessed through biodegradation studies. An OECD guideline study reported minimal biodegradation of DTBA under aerobic conditions, indicating persistence in the environment . This raises concerns about its ecological toxicity, particularly to aquatic organisms where acute toxicity values (EC50) were reported as low as 0.45 mg/L for daphnids .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | DPPH assay: 88.4% activity; superior to BHT (48.5%) |

| Cytotoxicity | Altered serum biochemistry at doses >100 mg/kg; liver enlargement observed |

| Environmental Toxicity | EC50 for aquatic organisms: 0.45 mg/L; low biodegradation potential |

Propiedades

IUPAC Name |

2,6-ditert-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577760 | |

| Record name | 2,6-Di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62375-58-0 | |

| Record name | 2,6-Di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.